Product packaging for (1R,2R)-4-Cyclohexene-1,2-diamine(Cat. No.:CAS No. 208533-40-8)

(1R,2R)-4-Cyclohexene-1,2-diamine

Cat. No.: B3421087
CAS No.: 208533-40-8
M. Wt: 112.17 g/mol
InChI Key: ZDENNVQHCXLZDN-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Chiral Diamines and Olefinic Chiral Scaffolds

The deliberate use of chiral molecules to control the stereochemical outcome of a reaction, known as asymmetric catalysis, has its roots in the early 20th century, but it wasn't until the latter half of the century that it became a practical and powerful strategy. Chiral diamines, which are organic compounds containing two amine functional groups and at least one stereocenter, have played a pivotal role in this evolution.

Early research in the 1970s, pioneered by figures like Noyori and Trost, highlighted the potential of commercially available chiral diamines in a variety of chemical reactions. chemrxiv.org One of the most well-known early examples is sparteine, a naturally occurring alkaloid, which found broad applications in asymmetric synthesis. chemrxiv.org The success of these early ligands spurred the development of a wide range of synthetic chiral diamines. Among the most successful and widely used has been (1R,2R)-1,2-diaminocyclohexane (DACH), the saturated analogue of the subject of this article. ucl.ac.ukrsc.org The C2-symmetric nature of DACH, where a twofold axis of rotation relates the two halves of the molecule, proved to be highly effective in creating a well-defined and predictable chiral environment around a metal center in a catalyst. ucl.ac.uk This led to high levels of enantioselectivity in numerous reactions, including additions, deprotonations, and epoxidations. ucl.ac.uk

Concurrently, research into olefinic chiral scaffolds—molecules that are both chiral and contain a carbon-carbon double bond (olefin)—was also advancing. acs.org The olefin group is not merely a passive structural element; its electronic properties and ability to participate in reactions like olefin metathesis make it a highly valuable functional group. acs.org The development of efficient catalysts for enantioselective olefin metathesis in the late 1990s and 2000s demonstrated that new stereocenters could be generated at the same time as the olefin bond is formed or transformed. acs.org This evolution transformed olefin metathesis from a simple synthetic tool into a strategic process for generating molecular complexity and controlling stereochemistry. acs.org

The convergence of these two research streams—the proven utility of the chiral 1,2-diamine backbone and the strategic value of the olefin functional group—set the stage for the exploration of molecules like (1R,2R)-4-Cyclohexene-1,2-diamine. This compound uniquely combines the C2-symmetric diamine motif of the highly successful DACH ligands with a reactive olefinic bond within a conformationally restricted six-membered ring.

Significance of this compound as a Chiral Building Block and Ligand in Modern Organic Chemistry and Catalysis

The importance of this compound, often abbreviated as DACHEX, stems from its dual utility as both a versatile chiral building block and a highly effective chiral ligand for transition metal catalysis. rsc.org Its rigid cyclic structure, which contains two stereogenic centers, two primary amine groups, and a carbon-carbon double bond, provides a unique and powerful combination of features for synthetic chemists.

As a Chiral Building Block:

Chiral building blocks are enantiomerically pure compounds that chemists incorporate into larger molecules to impart chirality. The defined stereochemistry of this compound makes it an excellent starting point for the synthesis of more complex chiral molecules. acs.org The two primary amine groups can be readily modified, for instance, by forming amides, sulfonamides, or Schiff bases, allowing for the construction of a diverse array of derivatives. mdpi.comnih.gov The olefinic double bond can also be functionalized through a wide range of organic reactions, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new stereocenters and functional groups. This multi-functionality allows it to serve as a scaffold upon which complex molecular architectures can be built. A notable application is its use as a substitute for the traditional 1,2-diaminocyclohexane (DACH) in the synthesis of platinum-based anticancer agents, where the unsaturated ring can influence the biological activity of the final complex. rsc.org

As a Chiral Ligand:

Perhaps the most significant role of this compound is as a chiral ligand in asymmetric catalysis. rsc.org The two nitrogen atoms can coordinate (chelate) to a metal atom, forming a stable five-membered ring and creating a rigid, C2-symmetric chiral environment around the metal center. This well-defined chiral pocket forces reacting molecules (substrates) to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Derivatives of DACHEX have been successfully employed in a variety of metal-catalyzed asymmetric reactions. For example, when used in platinum(II) and platinum(IV) complexes, the chirality of the DACHEX ligand has been shown to significantly affect the anticancer activity of the compounds. rsc.org Studies have demonstrated that the (1R,2R) enantiomer can lead to more effective Pt(II) complexes, highlighting the importance of the ligand's absolute configuration. rsc.org

The table below summarizes the key attributes of this compound that contribute to its significance in organic chemistry.

AttributeSignificance as a Building BlockSignificance as a Ligand
Defined (1R,2R) Stereochemistry Introduces chirality into new, larger molecules.Creates a predictable and effective chiral environment around a metal catalyst.
Two Primary Amine Groups Allows for straightforward derivatization into amides, imines, etc.Provides two points of coordination (chelation) to a metal center, forming a stable complex.
Olefin Functional Group Can be functionalized (e.g., epoxidation, hydrogenation) to add complexity.Allows for further modification of the ligand backbone to fine-tune electronic and steric properties.
Rigid Cyclic Scaffold Restricts conformational flexibility, leading to more predictable synthetic outcomes.Creates a well-defined chiral pocket, enhancing enantioselectivity in catalytic reactions.

Current Research Landscape and Future Perspectives for this compound Applications

The current research involving this compound and its derivatives continues to expand, driven by the ongoing demand for new and efficient methods in asymmetric synthesis and medicinal chemistry. The unique structural combination of a C2-symmetric diamine, a conformationally restricted ring, and a reactive olefin continues to provide fertile ground for innovation.

Current Research Focus:

A significant area of current research is the application of this compound as a ligand in novel catalytic systems. While its saturated analogue, DACH, has been used extensively in catalysts for reactions like asymmetric hydrogenation and Michael additions, the unsaturated DACHEX offers opportunities for different reactivity and selectivity. mdpi.comnih.gov Researchers are exploring its use in a broader range of transition metal-catalyzed reactions, seeking to leverage the electronic influence of the double bond to modulate the catalyst's activity and enantioselectivity.

Another active research direction is in the field of medicinal chemistry. Building on studies that have incorporated DACHEX into platinum-based anticancer agents, scientists are investigating how the olefin functionality can be used to tune the pharmacological properties of these drugs. rsc.org For example, the double bond could serve as a handle for attaching targeting moieties or could influence the drug's metabolism and distribution. Research has shown that the choice of the (1R,2R) or (1S,2S) enantiomer of DACHEX can have a profound impact on the biological efficacy of the resulting platinum complexes, with the (1R,2R) enantiomer being particularly effective for certain Pt(II) derivatives. rsc.org

The table below highlights recent research applications involving chiral diamine scaffolds related to this compound, illustrating the types of transformations being explored.

Reaction TypeCatalyst System ExampleApplication Area
Asymmetric Hydrogenation Manganese(I) with chiral tetradentate ligands derived from (1R,2R)-1,2-diaminocyclohexane. nih.govSynthesis of chiral alcohols. nih.gov
Asymmetric Conjugate Addition Copper with bis(NHC) ligands based on trans-1,2-diaminocyclohexane. mdpi.comFormation of chiral carbon-carbon bonds. mdpi.com
Anticancer Drug Development Platinum(II) and Platinum(IV) complexes with (1R,2R)-DACHEX. rsc.orgOvercoming drug resistance in cancer cell lines. rsc.org
Organocatalysis Bifunctional catalysts from (1R,2R)-1,2-diaminocyclohexane for Michael additions. mdpi.comMetal-free asymmetric synthesis. mdpi.com

Future Perspectives:

The future of this compound in chemical research appears promising, with several potential avenues for advancement. The development of "green" or sustainable chemistry is a major global trend, and research into catalysts that are more environmentally benign is a key part of this effort. chemrxiv.orgresearchgate.net Future work will likely focus on developing catalysts based on DACHEX and earth-abundant metals, moving away from precious metals like platinum, rhodium, and iridium where possible. nih.gov

Furthermore, the integration of chiral molecules like DACHEX into advanced materials and electrocatalysis is a nascent but rapidly growing field. rsc.org The concept of "chiral imprinting" on surfaces or in polymers could lead to new types of selective adsorbents or sensors. In electrocatalysis, the use of chiral ligands is being explored to influence the stereochemical outcome of reactions at electrode surfaces, a field with potential applications in energy conversion and the synthesis of valuable chemicals from simple feedstocks like CO2. rsc.org The unique electronic and structural properties of this compound make it an intriguing candidate for these cutting-edge applications. As synthetic methods become more sophisticated, the ability to fine-tune the structure of DACHEX itself will unlock even more possibilities, solidifying its role as a valuable tool in the chemist's arsenal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B3421087 (1R,2R)-4-Cyclohexene-1,2-diamine CAS No. 208533-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENNVQHCXLZDN-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208533-40-8
Record name (1R,2R)-4-Cyclohexene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1r,2r 4 Cyclohexene 1,2 Diamine

Stereoselective Synthetic Approaches to the (1R,2R)-4-Cyclohexene-1,2-diamine Scaffold

The synthesis of this compound with high optical purity is a significant challenge that has been addressed through various stereoselective strategies. These methods can be broadly categorized into the diastereoselective functionalization of existing cyclohexene (B86901) frameworks, the enantioselective formation of the diamine moiety, and the resolution of racemic mixtures.

Diastereoselective Synthetic Routes via Functionalization of Cyclohexene Derivatives

One of the primary strategies for introducing the desired stereochemistry in the cyclohexene ring involves the diastereoselective functionalization of a pre-existing prochiral cyclohexene derivative. These methods often rely on the use of chiral auxiliaries or reagents to control the stereochemical outcome of the reaction.

A notable example is the diastereoselective anti-dioxylation of (1R,2R)-1,2-bis[(1S)-phenylethylamino]cyclohexene. This process involves the epoxidation of the double bond using an agent like m-chloroperbenzoic acid (mCPBA) in the presence of a sulfonic or trihaloacetic acid. The subsequent in-situ ring-opening of the resulting epoxide by sulfonate or carboxylate anions proceeds with high diastereoselectivity. Following a basic workup and reductive removal of the N-substituents, this sequence provides access to stereochemically defined diaminocyclohexane derivatives. nih.gov

Another approach involves a cascade inter–intramolecular double Michael reaction. For instance, the reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst can lead to the formation of highly functionalized cyclohexanones with a high degree of diastereoselectivity. nih.govbeilstein-journals.org While not a direct synthesis of the target diamine, these methods establish the crucial stereocenters on the cyclohexane (B81311) ring, which can then be further elaborated to the desired diamine functionality. A plausible mechanism for such a cascade reaction involves the initial Michael addition of an enolate to an arylidenemalonate, followed by a diastereoselective intramolecular Michael addition to form the substituted cyclohexanone (B45756) ring. beilstein-journals.org

The synthesis of related functionalized cyclohexanes has also been achieved through organocatalyzed cascade reactions. For example, the reaction of α,α-dicyanoalkenes with nitroolefins, catalyzed by cinchona alkaloid-derived thioureas, can produce fully substituted cyclohexa-1,3-dienes with two contiguous stereocenters as a single diastereomer. researchgate.net These methods highlight the power of organocatalysis in controlling the diastereoselectivity of complex transformations leading to functionalized cyclic systems.

Enantioselective Formation of the Diamine Moiety

The direct enantioselective introduction of the two amino groups onto the cyclohexene scaffold is a highly atom-economical and desirable strategy. Asymmetric hydrogenation of unsaturated nitrogen-containing compounds is a powerful tool for achieving this. acs.org While direct enantioselective diamination of unactivated alkenes remains a significant challenge, progress has been made in the development of catalytic systems for related transformations.

For instance, the enantioselective synthesis of chiral amines can be achieved through the asymmetric reduction of imines, which can be formed from corresponding ketones. researchgate.net The development of catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds also provides a potential pathway to chiral cyclic amines. acs.org

Biocatalysis offers a promising alternative for the enantioselective synthesis of chiral amines. nih.gov Enzymes such as ω-transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.gov These biocatalytic methods often operate under mild conditions and offer excellent stereocontrol. nih.gov Engineered amine dehydrogenases and imine reductases are also emerging as powerful tools for the production of chiral amines. nih.gov

Resolution and Chirality Transfer Strategies for this compound

Classical resolution of racemic mixtures remains a widely used method for obtaining enantiomerically pure chiral compounds. researchgate.netwikipedia.org This approach typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. researchgate.net

For the related saturated compound, trans-1,2-diaminocyclohexane, L-(+)-tartaric acid has been effectively used as a resolving agent. The reaction of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid leads to the formation of diastereomeric tartrate salts that can be separated. researchgate.net A similar strategy has been reported using xylaric acid as a substitute for tartaric acid, which provides both (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine in good yield and high optical purity. researchgate.net The general principle of forming diastereomeric salts with a chiral acid and subsequent separation can be applied to the resolution of racemic 4-cyclohexene-1,2-diamine. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and 1-phenylethylamine. wikipedia.org

Chirality transfer is another strategy where the chirality is introduced from a chiral starting material. For example, an enantiospecific Diels-Alder reaction between a diene and a chiral dienophile can establish the stereochemistry of the cyclohexene ring early in the synthesis. researchgate.net

Novel Reagents and Catalysts Employed in this compound Synthesis

The quest for more efficient and selective synthetic routes to this compound has driven the development of novel reagents and catalysts. These advancements are crucial for improving yields, enhancing stereoselectivity, and expanding the scope of applicable reactions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and a variety of chiral organocatalysts have been developed for the synthesis of chiral amines and their precursors. mdpi.com For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes. mdpi.com These catalysts operate through a dual activation mechanism, where the primary amine of the catalyst forms an enamine with the ketone, and the thiourea moiety activates the nitroalkene through hydrogen bonding. mdpi.com Similarly, cinchona alkaloid-derived thioureas have been shown to be effective in catalyzing cascade reactions to form highly functionalized cyclohexadienes with excellent enantioselectivity. researchgate.net

In the realm of metal catalysis, rhodium-catalyzed three-component reactions of diazo compounds with imines have provided efficient access to vicinal diamine derivatives with high diastereoselectivity. rsc.org Furthermore, the development of bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold has been reported for various asymmetric transformations. researchgate.netmdpi.com These catalysts often feature a hydrogen-bond donor moiety, which plays a crucial role in activating the electrophile and controlling the stereochemical outcome. researchgate.netmdpi.com

Biocatalysts, particularly enzymes, are increasingly being recognized as highly efficient and selective catalysts for the synthesis of chiral amines. nih.gov Engineered enzymes, such as carbene transferases, have been developed for the cyclopropanation of unsaturated N-heterocycles, demonstrating the potential of biocatalysis in creating complex chiral architectures. acs.org

Table 1: Examples of Novel Catalysts in the Synthesis of Chiral Diamine Scaffolds

Catalyst Type Reaction Key Features Reference
(R,R)-DPEN-based thiourea Asymmetric Michael addition Dual activation via enamine and H-bonding mdpi.com
Cinchona alkaloid-derived thiourea Cascade vinylogous Michael-cyclization High diastereo- and enantioselectivity researchgate.net
Rhodium complexes Three-component reaction of diazo compounds High yields and diastereoselectivities rsc.org
(1R,2R)-Cyclohexane-1,2-diamine-based bifunctional catalysts Various asymmetric reactions H-bond donor for electrophile activation researchgate.netmdpi.com
Engineered Carbene Transferases Cyclopropanation High enantioselectivity and scalability acs.org

Green Chemistry Principles and Process Intensification in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the key tenets of green chemistry is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric processes. acs.org Asymmetric hydrogenation, for example, is a highly "green" strategy for producing chiral amines as it offers excellent atom economy with minimal byproducts. acs.org The use of organocatalysts and biocatalysts also aligns with green chemistry principles, as they often operate under mild conditions and can be derived from renewable sources. nih.govmdpi.com

Solvent selection is another critical aspect of green chemistry. The development of solvent-free or highly concentrated reactions can significantly reduce the environmental impact of a synthesis. researchgate.net For instance, solvent-free reductive amination reactions have been reported, offering a more environmentally friendly alternative to traditional methods. sigmaaldrich.com The use of "green" solvents, which are non-toxic, cheap, and readily available, is also a key strategy. sphinxsai.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. beilstein-journals.org In the context of chiral amine synthesis, integrating in-situ product recovery with biocatalytic processes can lead to higher yields by shifting the reaction equilibrium. beilstein-journals.org The use of membrane-based separation techniques can be a key enabling technology for such integrated processes.

The application of multicomponent reactions (MCRs) is another strategy that aligns with both green chemistry and process intensification. mdpi.com MCRs allow for the rapid and efficient synthesis of complex molecules in a single step, reducing the number of synthetic operations and minimizing waste. mdpi.com

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges, particularly for chiral compounds like this compound. These challenges include ensuring scalability, maintaining high stereoselectivity, managing costs, and addressing safety and environmental concerns.

A commercially viable process for the industrial preparation of related chiral diacids, such as trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid, highlights some of these challenges. rsc.org While resolution with a chiral amine can provide the desired enantiomer with high purity, the cost and non-recovery of the resolving agent can make the process economically unfeasible on a large scale. rsc.org Therefore, developing processes where the resolving agent can be efficiently recovered and recycled is crucial for industrial applications.

The choice of reagents and catalysts is also critical for scale-up. For example, while palladium on carbon is a common reduction catalyst, the use of Raney nickel can be more commercially viable for large-scale preparations due to its recoverability and reusability. rsc.org

The synthesis of chiral amines on an industrial scale often relies on robust and efficient catalytic systems. Biocatalytic processes, for instance, are gaining traction for industrial applications due to their high selectivity and mild operating conditions. nih.gov However, challenges such as enzyme stability, cofactor regeneration, and product inhibition need to be addressed for these processes to be economically competitive. nih.gov

Furthermore, ensuring the consistent quality and enantiomeric purity of the final product on a large scale requires rigorous process control and analytical monitoring. The development of scalable purification methods is also a key consideration.

Derivatization and Functionalization of 1r,2r 4 Cyclohexene 1,2 Diamine

Formation of Chiral Ligands from (1R,2R)-4-Cyclohexene-1,2-diamine.nih.gov

The primary amino groups of this compound are readily functionalized to create a diverse range of chiral ligands. These ligands have been instrumental in the advancement of asymmetric catalysis.

The nitrogen atoms of this compound can be readily modified through various N-functionalization strategies, including N-alkylation, N-acylation, and N-sulfonylation. These modifications are crucial for the synthesis of a wide range of chiral ligands and organocatalysts. mdpi.com

N-Alkylation: The selective alkylation of the primary amino groups can be achieved through methods such as reductive amination or nucleophilic substitution reactions. mdpi.comresearchgate.net For instance, the reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of N,N'-dialkylated derivatives. researchgate.net This strategy is fundamental in creating precursors for more complex catalyst systems. mdpi.com

N-Acylation: Acylation of the diamine with acyl chlorides or anhydrides introduces amide functionalities. This approach has been utilized in the synthesis of bifunctional catalysts where the amide group can participate in hydrogen bonding interactions, influencing the stereochemical outcome of a reaction. mdpi.commdpi.com

N-Sulfonylation: The reaction of the diamine with sulfonyl chlorides yields sulfonamides. This functionalization is a key step in the preparation of certain classes of organocatalysts, where the sulfonamide moiety can act as a hydrogen-bond donor, contributing to the catalytic activity. mdpi.comresearchgate.net

These N-functionalization strategies provide a powerful toolkit for tailoring the properties of the resulting derivatives, enabling the development of catalysts with enhanced reactivity and enantioselectivity for various asymmetric transformations. mdpi.com

The condensation reaction of this compound with various aldehydes leads to the formation of chiral Schiff base ligands. nih.govderpharmachemica.com These tetradentate ligands, often referred to as salen-type ligands, are of significant interest in coordination chemistry and have been widely employed in asymmetric catalysis.

A notable example is the synthesis of (1R,2R,E,E)-N,N′-bis(4-chlorobenzylidene)cyclohexane-1,2-diamine, which is prepared by the condensation of p-chlorobenzaldehyde with (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. nih.gov The resulting Schiff base ligand features a cyclohexane (B81311) ring in a chair conformation. nih.gov The synthesis of such ligands is typically straightforward, involving the mixing of ethanolic solutions of the diamine and the corresponding aldehyde. derpharmachemica.com

The versatility of this method allows for the incorporation of a wide range of steric and electronic features into the ligand structure by simply varying the aldehyde component. These modifications can significantly influence the catalytic activity and enantioselectivity of the corresponding metal complexes in various asymmetric reactions.

Table 1: Examples of Schiff Base Ligands Derived from Diamines

Diamine ComponentAldehyde ComponentResulting Schiff Base Ligand
This compoundp-Chlorobenzaldehyde(1R,2R,E,E)-N,N′-Bis(4-chlorobenzylidene)cyclohexane-1,2-diamine nih.gov
Ethylenediamine4-Carboxaldehyde-3-methyl-1-phenyl-2-pyrazolin-5-one(CMPPZ-en) derpharmachemica.com
Hexamethylenediamine4-Carboxaldehyde-3-methyl-1-phenyl-2-pyrazolin-5-one(CMPPZ-hmda) derpharmachemica.com
Benzidine4-Carboxaldehyde-3-methyl-1-phenyl-2-pyrazolin-5-one(CMPPZ-bz) derpharmachemica.com

While direct derivatization of this compound into phosphine (B1218219) ligands is less commonly documented in readily available literature, the broader class of chiral diamines is frequently used to create phosphine-containing ligands. These are typically synthesized by reacting the diamine with a phosphine-containing electrophile, such as chlorodiphenylphosphine. The resulting ligands can coordinate with transition metals to form catalysts for various asymmetric transformations.

Phosphoramide derivatives, on the other hand, are synthesized by reacting the diamine with a phosphoryl chloride derivative. These compounds can act as single hydrogen-bond donors in organocatalysis, similar to sulfonamides. researchgate.net The development of such derivatives from this compound would follow established synthetic routes for other chiral diamines.

This compound is a valuable chiral backbone for the synthesis of N-heterocyclic carbene (NHC) ligand precursors. nih.govmdpi.com NHCs are a class of stable carbenes that have gained prominence as ligands for transition metal catalysts and as organocatalysts themselves. scripps.edusigmaaldrich.com The chiral information from the diamine is incorporated into the NHC structure, influencing the stereochemical outcome of catalytic reactions.

The synthesis of these precursors typically involves the reaction of the diamine with a glyoxal (B1671930) derivative, followed by ring closure to form an imidazolium (B1220033) salt. mdpi.com Deprotonation of this salt then generates the free NHC, which can be used directly or complexed with a metal. scripps.edu The electronic properties of the NHC can be tuned by modifying the substituents on the imidazole (B134444) ring. nih.gov For example, bis(NHC) ligand precursors have been designed and synthesized from trans-1,2-diaminocyclohexane, a close analogue of this compound. mdpi.com

Table 2: Common Steps in the Synthesis of NHC Precursors from Chiral Diamines

StepDescription
1. Diamine FunctionalizationReaction of the chiral diamine with an appropriate electrophile to introduce the necessary functionalities for cyclization.
2. CyclizationFormation of the imidazolium or other azolium ring system.
3. Anion Exchange (Optional)Modification of the counter-ion of the azolium salt.
4. DeprotonationGeneration of the free N-heterocyclic carbene.

This compound is a privileged scaffold for the construction of bifunctional organocatalysts. These catalysts possess both a basic site (typically a tertiary amine) and a hydrogen-bond donor moiety, allowing them to activate both the nucleophile and the electrophile in a reaction. mdpi.comrsc.org

Thiourea (B124793) Derivatives: The reaction of the mono-N-alkylated diamine with an isothiocyanate leads to the formation of chiral thiourea organocatalysts. mdpi.com These catalysts have proven to be highly effective in a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions. mdpi.commdpi.com

Squaramide Derivatives: Similar to thioureas, squaramide-based catalysts are prepared by reacting the mono-functionalized diamine with a squaric acid derivative. researchgate.net Squaramides are also powerful hydrogen-bond donors and have been successfully employed in numerous enantioselective transformations. researchgate.netrsc.org

Benzenediamine Scaffolds: A four-step synthesis has been developed to create bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold that incorporates a 1,2-benzenediamine hydrogen-bond donor. mdpi.comresearchgate.net This involves nucleophilic aromatic substitution, selective alkylation, reduction of a nitro group, and final derivatization of the aromatic amino group. mdpi.comresearchgate.net

Table 3: Comparison of Hydrogen-Bond Donors in Bifunctional Organocatalysts

Hydrogen-Bond DonorKey Features
ThioureaStrong double hydrogen-bond donor, widely used in various asymmetric reactions. mdpi.comresearchgate.net
SquaramideStrong double hydrogen-bond donor, often provides high enantioselectivity. researchgate.netrsc.org
BenzenediamineA newer class of hydrogen-bond donors with tunable electronic properties. mdpi.comresearchgate.net

Modifications of the Cyclohexene (B86901) Ring System in this compound

While functionalization of the diamine moiety is more common, modifications to the cyclohexene ring of this compound can also be performed to alter the steric and conformational properties of the resulting ligands and catalysts.

One of the most fundamental modifications is the hydrogenation of the double bond to yield the corresponding (1R,2R)-1,2-diaminocyclohexane. This saturated analogue is a very common and commercially available chiral building block used in a vast number of catalytic systems. mdpi.comnih.gov The absence of the double bond removes the conformational constraints of the cyclohexene ring, leading to a more flexible cyclohexane chair conformation. nih.gov

Furthermore, the double bond in the cyclohexene ring can potentially undergo various olefin metathesis reactions or other additions, although these are less frequently reported in the context of ligand synthesis compared to the derivatization of the amino groups. The primary focus in the literature remains on leveraging the chirality of the diamine functionality for asymmetric synthesis. researchgate.netrsc.org

Stereoselective Epoxidation and Dihydroxylation of the Double Bond

The carbon-carbon double bond in the cyclohexene ring of this compound and its derivatives is susceptible to various electrophilic additions, including epoxidation and dihydroxylation. These reactions allow for the introduction of new stereocenters, further elaborating the chiral framework.

Epoxidation: The epoxidation of N-protected derivatives of this compound can be achieved using peroxy acids. For instance, the highly diastereoselective anti-dioxylation of (1R,2R)-1,2-bis[(1S)-phenylethylamino]cyclohexene has been accomplished through epoxidation of the double bond with meta-chloroperbenzoic acid (m-CPBA). This reaction proceeds in the presence of a sulfonic or trihaloacetic acid, leading to the in situ formation of an epoxide that is subsequently opened. researchgate.net The stereochemical outcome of the epoxidation is influenced by the directing effects of the substituents on the nitrogen atoms.

Dihydroxylation: Dihydroxylation of the double bond can be performed to yield vicinal diols, with the stereochemistry of the product (syn or anti) being dependent on the chosen reagents and reaction conditions.

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. These reactions typically proceed through a concerted mechanism involving a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation is a two-step process that involves initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the face opposite to the epoxide ring, leading to the formation of a trans-diol.

The C2 symmetric nature of certain cyclohexyl diamine derivatives has been reported to induce high enantioselectivity (up to 86% ee) in the asymmetric dihydroxylation of olefins when used as ligands with OsO₄. arkat-usa.org

Hydrogenation of the Cyclohexene Moiety

The saturation of the cyclohexene ring in this compound and its derivatives via catalytic hydrogenation is a crucial step for accessing the corresponding chiral trans-1,2-diaminocyclohexane scaffold. This saturated diamine is a cornerstone in the development of numerous successful chiral ligands and catalysts for asymmetric synthesis. wikipedia.orgmdpi.comrsc.orgnih.govstrem.comchemicalbook.comsigmaaldrich.comscbt.com

The commercial production of 1,2-diaminocyclohexane involves the hydrogenation of o-phenylenediamine, which yields a mixture of cis and trans stereoisomers. wikipedia.org However, for applications in asymmetric catalysis, the enantiomerically pure trans-isomer is typically required. Starting from enantiopure this compound, hydrogenation of the double bond would theoretically yield the corresponding (1R,2R)-1,2-diaminocyclohexane.

The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions employed. Common catalysts for the hydrogenation of alkenes include platinum group metals such as platinum (Pt) and rhodium (Rh) on a carbon support (e.g., Rh/C, Pt/C), or platinum(IV) oxide (PtO₂), also known as Adams' catalyst. The hydrogenation typically occurs via syn-addition of hydrogen across the double bond from the less sterically hindered face of the molecule.

CatalystSubstrate ScopeStereochemical OutcomeReference
Rhodium (Rh)AlkenesSyn-addition nih.gov
Platinum (Pt)AlkenesSyn-addition rsc.org
Palladium (Pd)AlkenesSyn-addition rsc.org
Ruthenium (Ru)Aromatic diaminesMixture of stereoisomers researchgate.net

Applications of 1r,2r 4 Cyclohexene 1,2 Diamine in Asymmetric Catalysis

Enantioselective Organometallic Catalysis with (1R,2R)-4-Cyclohexene-1,2-diamine Ligands

Asymmetric Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

Derivatives of this compound are instrumental in stereoselective oxidation reactions, particularly in the dihydroxylation of the cyclohexene (B86901) backbone, which often proceeds through an epoxide intermediate.

Detailed Research Findings:

Cross-Coupling Reactions

While ligands derived from the saturated (1R,2R)-cyclohexane-1,2-diamine scaffold have been explored in various metal-catalyzed asymmetric cross-coupling reactions, specific examples utilizing the unsaturated this compound are less common in the literature. However, the principles established with the saturated analogue provide a strong basis for the potential utility of the unsaturated version.

Detailed Research Findings:

For instance, perfluoroalkyl-substituted diamines derived from (1R,2R)-diaminocyclohexane have been synthesized and their in situ generated metal complexes were tested as chiral catalysts. In the copper-catalyzed cyclopropanation of styrene, these ligands achieved enantioselectivities of up to 47% ee. They were also evaluated in other standard asymmetric reactions like the hydrogen transfer reduction of acetophenone (B1666503) and the allylic alkylation of 1,3-diphenyl-2-propenyl acetate, demonstrating the versatility of the diamine scaffold in different cross-coupling contexts. nih.gov These results, although moderate, underscore the potential for developing more effective catalysts based on the this compound core for similar transformations.

Organocatalysis Utilizing this compound and Its Derivatives

The diamine scaffold is a cornerstone in the design of bifunctional organocatalysts, where one amine can be derivatized to provide a Brønsted acidic or hydrogen-bond-donating site, while the other often acts as a Brønsted or Lewis base. Most detailed studies have been conducted on derivatives of the saturated (1R,2R)-cyclohexane-1,2-diamine, which serve as excellent models. nih.govsigmaaldrich.commdpi.comresearchgate.net

Bifunctional catalysts derived from the (1R,2R)-diamine scaffold often operate through a cooperative mechanism involving both Brønsted acid and base functionalities.

Detailed Research Findings:

Researchers have developed a four-step synthesis for bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. nih.govmdpi.comchemrxiv.org These catalysts typically feature a hydrogen-bond donor group (acting as a Brønsted acid) and a tertiary amine group (acting as a Brønsted/Lewis base). The hydrogen-bond donor moiety, such as a thiourea (B124793), squaramide, or sulfonamide, activates the electrophile, while the basic amine site activates the nucleophile. nih.govresearchgate.net These catalysts have been tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. In one study, conversions of up to 93% were achieved, although enantioselectivities were modest (up to 41% ee). mdpi.comchemrxiv.org The general mechanism involves the Brønsted acid site forming hydrogen bonds with the nitro group of the electrophile, while the basic amine deprotonates the acetylacetone nucleophile, facilitating the conjugate addition. ua.es

Catalyst TypeReactionConversion (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-Cyclohexane-1,2-diamine derived sulfonamides/amidesMichael addition of acetylacetone to trans-β-nitrostyreneup to 93up to 41 mdpi.comchemrxiv.org

The amine functionalities inherent to the this compound structure are fundamental Lewis bases. This property is frequently exploited in organocatalytic cycles.

Detailed Research Findings:

In the bifunctional organocatalysis model described previously, the tertiary amine group acts as a Lewis base to deprotonate the nucleophile. nih.govmdpi.comchemrxiv.org For example, in the Michael addition of acetylacetone, the amine base abstracts a proton to generate the enolate, which then attacks the electrophile activated by the hydrogen-bonding component of the catalyst. ua.es Furthermore, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and used as organocatalysts in the synthesis of α-hydroxy γ-keto esters and in Henry reactions, where the diamine's basicity is key to the catalytic cycle. rsc.org

When one of the amino groups on the diamine scaffold is a primary or secondary amine, it can participate in covalent catalysis by forming transient enamine or iminium ion intermediates with carbonyl substrates.

Detailed Research Findings:

Primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamine have been effectively used as organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes. sigmaaldrich.com The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the primary amine of the catalyst. This enamine then attacks the nitroalkene, and subsequent hydrolysis releases the product and regenerates the catalyst. This methodology has yielded γ-nitroaldehydes with high enantioselectivities, up to 95% ee. sigmaaldrich.com Similarly, cooperative iminium-base catalysis has been demonstrated with other chiral diamine catalysts in the enantioselective isomerization of β,γ-unsaturated cyclohexenones, where the formation of an iminium ion activates the substrate. nih.gov This mode of activation lowers the LUMO of α,β-unsaturated systems, rendering them more susceptible to nucleophilic attack. sigmaaldrich.com

Catalyst TypeSubstrateReactionEnantiomeric Excess (ee, %)Reference
Primary amine-salicylamide from trans-cyclohexane-1,2-diamineα,α-Disubstituted aldehydesConjugate addition to nitroalkenesup to 95 sigmaaldrich.com

Asymmetric Polymerization Mediated by this compound Derived Catalysts

The well-defined stereochemistry of this compound and its derivatives makes them attractive ligands for the synthesis of chiral polymers, including coordination polymers where the diamine enforces a chiral environment around a metal center.

Detailed Research Findings:

Chiral coordination polymers have been successfully synthesized using ligands derived from (1R,2R)-1,2-diaminocyclohexane. In one example, (1R,2R)-1,2-bis(4-(1,2,4-triazolyl))cyclohexane was used to assemble with Zn(II) and Ag(I) salts. The coordination of the metal ions to the chiral ligand resulted in the formation of distinct polymeric structures, including a 1D chain for the Ag(I) complex. The chirality of the resulting polymers was confirmed by circular dichroism (CD) spectroscopy. researchgate.net In another study, N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(N-(pyridin-3-ylmethyl)benzamide) was reacted with Ag(I) salts to produce 1D chiral linear chains and left-handed helical chains, demonstrating that the chirality of the diamine backbone can be effectively translated into the supramolecular structure of a polymer. researchgate.net These examples showcase the utility of this diamine scaffold in creating organized, chiral polymeric materials.

Photochemical and Electrochemical Catalysis with this compound Systems

The integration of chiral catalysts with photochemical and electrochemical methods offers sustainable and powerful strategies for asymmetric synthesis. These techniques can generate highly reactive intermediates under mild conditions, often leading to unique reactivity and selectivity that is not achievable through traditional thermal methods. The rigid and stereochemically defined backbone of this compound makes it an attractive scaffold for the design of chiral ligands and catalysts for these advanced applications.

Detailed Research Findings

While the direct application of unsubstituted this compound in published photochemical and electrochemical catalytic systems is not extensively documented, research on structurally related chiral diamines and their derivatives provides significant insights into their potential. The core structure of chiral diamines is fundamental to the construction of catalysts that can effectively induce enantioselectivity in reactions initiated by light or electric current.

For instance, the broader class of chiral vicinal diamines, to which this compound belongs, has been successfully employed in various asymmetric catalytic processes. These diamines can coordinate with metal centers that act as photosensitizers or electrocatalysts, creating a chiral environment that dictates the stereochemical outcome of the reaction.

In the realm of photochemical catalysis , chiral ligands derived from diamines are instrumental in photoredox reactions. These reactions involve single-electron transfer processes initiated by the absorption of visible light. A common strategy involves the use of a photosensitizer, such as a ruthenium or iridium complex, which, upon excitation, can oxidize or reduce a substrate. When a chiral ligand is incorporated into the metal complex or used as a co-catalyst, the stereochemistry of the final product can be controlled.

Although specific examples detailing the use of this compound in this context are scarce in prominent literature, the principles are well-established with similar chiral scaffolds. For example, copper-catalyzed photoinduced asymmetric reactions have been developed where a chiral diamine ligand is crucial for achieving high enantioselectivity in C-N bond formation. These systems demonstrate the feasibility of transferring chirality from the ligand to the product in a photochemical cycle.

In electrochemical catalysis , the application of an external potential drives redox reactions. Enantioselective electrochemical synthesis often relies on the use of a chiral electrode surface or a chiral mediator in the solution. Chiral diamines and their derivatives can serve as ligands for metal-based electrocatalysts or as chiral supporting electrolytes. These chiral species can interact with the substrate or a reactive intermediate at the electrode-solution interface, influencing the stereochemical pathway of the reaction.

Recent studies have shown the successful use of chiral Brønsted bases, which can be derived from chiral diamines, in combination with achiral rhodium(III) catalysts for enantioselective C-H annulation under electrochemical conditions. This "domino catalysis" approach highlights how chiral amines can be integrated into electrochemical systems to achieve asymmetric induction.

The table below summarizes representative findings for catalytic systems involving chiral diamines that are structurally related to this compound, illustrating the potential of this compound class in photochemical and electrochemical applications.

Catalytic SystemReaction TypeChiral Ligand/Catalyst TypeProduct TypeEnantiomeric Excess (ee)Yield (%)
Copper/Bisphosphine/Phenoxide/Chiral DiaminePhotoinduced Asymmetric N-AlkylationChiral DiamineChiral Secondary AmidesUp to 95%Up to 98%
Achiral Rh(III)/Chiral Brønsted BaseElectrochemical Enantioselective C-H AnnulationChiral Brønsted Base (Amine-derived)Chiral PhthalidesUp to 96%Up to 99%

The data underscores the high levels of enantioselectivity and yield that can be achieved by incorporating chiral diamine-based structures into photochemical and electrochemical catalytic cycles. While direct data for this compound is limited, the success with analogous structures strongly suggests its potential as a valuable ligand in these cutting-edge synthetic methodologies. Future research is anticipated to explore the unique electronic and steric properties of the cyclohexene backbone of this specific diamine in asymmetric photochemical and electrochemical transformations.

Mechanistic and Kinetic Studies on 1r,2r 4 Cyclohexene 1,2 Diamine Mediated Reactions

Elucidation of Reaction Pathways and Transition States

Detailed experimental or computational studies elucidating the specific reaction pathways and transition states for reactions mediated by (1R,2R)-4-cyclohexene-1,2-diamine are not extensively available. However, by analogy to other chiral diamines and organocatalysts, it is anticipated that this compound would participate in reactions by forming key intermediates that dictate the reaction course. For instance, in reactions involving carbonyl compounds, the formation of enamine or iminium ion intermediates is a probable pathway.

Theoretical investigations into similar systems, such as the retro-Diels-Alder reaction of 1,4-cyclohexadiene (B1204751), utilize methods like Density Functional Theory (DFT) to map potential energy surfaces and identify transition states. researchgate.net Such computational approaches would be invaluable in predicting the likely transition state geometries for reactions catalyzed by this compound, considering the influence of the alkene functionality on the ring's conformation and the orientation of the amino groups. The reaction between a 1,2-diamine and a 1,2-diketone, for example, is known to proceed through cyclocondensation to form pyrazine-containing aromatic compounds, and different pathways can compete to yield various heterocyclic structures. jlu.edu.cn

Stereochemical Models for Enantioselectivity and Diastereoselectivity Control

The primary application for a chiral diamine like this compound is in asymmetric synthesis, where it can act as a chiral ligand for a metal catalyst or as an organocatalyst itself. The stereochemical outcome of the reactions is governed by the three-dimensional structure of the catalyst-substrate complex in the transition state.

The enantioselectivity and diastereoselectivity would be controlled by the rigid C₂-symmetric scaffold imposed by the (1R,2R)-diamine configuration. This scaffold directs the approach of the substrate, forcing it to adopt a specific orientation to minimize steric hindrance. The double bond in the cyclohexene (B86901) ring flattens the six-membered ring compared to the chair conformation of cyclohexane (B81311), which would alter the angles and distances between the coordinating amino groups and any associated metal center or substrate, thereby influencing the stereochemical environment. Models for related catalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, often invoke steric hindrance and non-covalent interactions to explain the observed enantioselectivity. mdpi.com

Kinetic Profiling and Reaction Rate Determination

Specific kinetic profiling and reaction rate data for reactions mediated by this compound are not readily found in the surveyed literature. However, general principles of chemical kinetics would apply. The determination of reaction rates, rate constants, and reaction orders would be essential to understanding the mechanism.

For example, kinetic studies on the reaction of 1,4-cyclohexadiene with OH radicals have been performed using both experimental and theoretical methods to determine rate coefficients under various conditions. researchgate.net Similar methodologies could be applied to reactions involving this compound. The rate of a catalyzed reaction is expected to depend on the concentrations of the catalyst, substrate, and any other reagents. The Arrhenius equation and transition state theory would be used to analyze the temperature dependence of the reaction rate and to determine activation parameters like enthalpy and entropy of activation. researchgate.net

Spectroscopic Investigations of Active Species and Intermediates

The identification of active catalytic species and reaction intermediates is crucial for mechanistic elucidation. Spectroscopic techniques are the primary tools for such investigations. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would be used to characterize the structure of the catalyst and its complexes.

In studies of related platinum complexes derived from (1R,2R)-cyclohexane-1,2-diamine, NMR is used extensively to confirm the structure of the final products and any stable intermediates. rsc.org Infrared (IR) spectroscopy could be employed to monitor the formation and consumption of functional groups during the reaction, such as the C=O stretch in carbonyl compounds or N-H vibrations of the diamine. In situ spectroscopic monitoring would be particularly powerful for observing transient species. For example, IR spectroscopy has been used to study intermediates in the Atherton-Todd reaction, which involves the formation of a chlorophosphate intermediate. beilstein-journals.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Catalytic Cycles

Non-covalent interactions, particularly hydrogen bonding, are fundamental to the function of many organocatalysts. nih.govrsc.org In reactions catalyzed by derivatives of this compound, the two amino groups can act as hydrogen bond donors, and after derivatization (e.g., to form ureas or thioureas), their hydrogen-bonding capacity is enhanced.

These hydrogen bonds can activate the electrophile by withdrawing electron density and stabilizing the developing negative charge in the transition state. They are also key in orienting the substrate within the chiral pocket of the catalyst, which is essential for achieving high enantioselectivity. acs.org The catalytic cycle would involve the formation of a catalyst-substrate complex held together by hydrogen bonds, followed by the chemical transformation and subsequent release of the product. The specific geometry of the cyclohexene ring will influence the pre-organization of the hydrogen-bond donor sites, affecting the binding affinity and selectivity of the catalyst. mdpi.com

Theoretical and Computational Investigations of 1r,2r 4 Cyclohexene 1,2 Diamine

Quantum Chemical Studies of Molecular Conformation and Chirality

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of molecules like (1R,2R)-4-cyclohexene-1,2-diamine. The presence of the double bond in the cyclohexene (B86901) ring introduces a degree of rigidity compared to its saturated analog, (1R,2R)-cyclohexane-1,2-diamine, yet conformational flexibility remains a key aspect of its chemistry.

The chirality of this compound arises from the two stereogenic centers at the C1 and C2 positions. The (1R,2R) configuration dictates a specific spatial arrangement of the two amino groups. Computational studies can quantify the energetic differences between various conformations, such as the half-chair and boat forms of the cyclohexene ring. These calculations help in identifying the most stable conformer in the gas phase or in solution, which is often the starting point for understanding its role in chemical reactions.

For instance, theoretical calculations can predict the dihedral angles and bond lengths of the lowest energy conformation. This information is critical for understanding how the diamine will coordinate to a metal center and how its chiral information will be transferred during a catalytic reaction.

Table 1: Theoretical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (N-C1-C2-N)Population at 298 K (%)
Half-Chair 10.00-58.5°75.2
Half-Chair 21.2559.1°14.8
Boat3.5015.3°10.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from quantum chemical studies.

Density Functional Theory (DFT) Calculations for Ligand-Metal Interactions and Complex Stability

Density Functional Theory (DFT) has become a standard computational tool for investigating the interaction between ligands and metal centers. For this compound, DFT calculations can provide deep insights into the nature of the coordination bond, the geometry of the resulting metal complex, and its thermodynamic stability. researchgate.netscispace.com

Furthermore, DFT calculations can be employed to determine the binding energy of the ligand to the metal. This information is vital for assessing the stability of the complex. nih.gov By comparing the binding energies of different ligands or different coordination modes, chemists can make rational choices in the design of new catalysts. The electronic properties of the complex, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be calculated, providing insights into the reactivity of the complex. icm.edu.pl For example, the HOMO-LUMO gap can be an indicator of the kinetic stability of the complex. nih.gov

Table 2: Calculated Properties of a Hypothetical [M(this compound)Cl2] Complex using DFT

PropertyCalculated Value
M-N Bond Length (Å)2.05
N-M-N Bite Angle (°)85.2
Binding Energy (kcal/mol)-45.7
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations.

Computational Modeling of Catalytic Cycles and Enantioselectivity

One of the most powerful applications of computational chemistry in catalysis is the modeling of entire catalytic cycles. For reactions catalyzed by metal complexes of this compound, computational modeling can elucidate the detailed mechanism, identify the rate-determining step, and explain the origin of enantioselectivity. ua.es

By calculating the energies of reactants, intermediates, and transition states along the reaction pathway, a complete energy profile can be constructed. This profile reveals the kinetic and thermodynamic feasibility of each step in the catalytic cycle. For asymmetric reactions, it is crucial to model the transition states leading to the formation of both enantiomers of the product. The difference in the activation energies of these two transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

These computational models can help to understand how the chiral information from the this compound ligand is transmitted to the substrate during the key bond-forming step. Steric interactions, hydrogen bonding, and other non-covalent interactions between the ligand and the substrate in the transition state can be visualized and analyzed to rationalize the observed enantioselectivity.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical methods are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecular systems over time. nih.gov For systems involving this compound, MD simulations can be used to study the conformational dynamics of the free ligand in solution or the behavior of its metal complexes in a realistic solvent environment.

MD simulations can reveal how the ligand and its complexes interact with solvent molecules and how these interactions influence their structure and reactivity. For example, the flexibility of the cyclohexene ring and the orientation of the amino groups can be monitored over the course of a simulation, providing a more complete picture of the molecule's behavior than can be obtained from static calculations alone.

In the context of catalysis, MD simulations can be used to study the diffusion of reactants and products to and from the active site of a catalyst, as well as the conformational changes that the catalyst may undergo during the catalytic cycle.

Cheminformatics Approaches for Ligand Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information technology to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics approaches can be used to design new ligands and to perform virtual screening of compound libraries to identify promising catalyst candidates. nih.gov

Starting with the this compound scaffold, new derivatives can be designed by computationally adding different substituents to the ring or the amino groups. Large virtual libraries of such derivatives can be generated and then screened for desirable properties using computational methods. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the ligands with their performance in a particular catalytic reaction.

Virtual screening can also be used to search for commercially available or synthetically accessible compounds that are structurally similar to this compound and may have similar or improved properties. This can significantly accelerate the discovery of new and effective chiral ligands and catalysts. nih.gov

Advanced Analytical Methodologies for Research on 1r,2r 4 Cyclohexene 1,2 Diamine and Its Complexes

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of (1R,2R)-4-cyclohexene-1,2-diamine and its derivatives. The separation of enantiomers is often achieved using a chiral stationary phase (CSP). For instance, Chiralcel OD columns are frequently employed for this purpose. nih.gov

In many cases, derivatization of the diamine is necessary to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase. nih.gov For example, derivatization with benzyloxycarbonyl chloride can be used to create UV-active compounds suitable for HPLC analysis. nih.gov The enantiomeric purity of compounds like this compound is critical, with suppliers often guaranteeing a high enantiomeric excess, for example, ≥96.0%. sigmaaldrich.comsigmaaldrich.com

The determination of diastereomeric ratios is also crucial when the diamine is reacted with other chiral molecules, leading to the formation of diastereomers. nih.gov HPLC can effectively separate these diastereomers, allowing for their quantification. nih.gov In some instances, preparative HPLC is used to isolate single enantiomers for further characterization. nih.gov

Table 1: Examples of Chiral HPLC Applications

Compound TypeAnalytical GoalKey Methodological AspectsCitation
(1R,2R)-4-Methyl-1,2-cyclohexanediamine derivativesProve enantiomeric purityDerivatization with benzyloxycarbonyl chloride for UV activity. nih.gov
Dimethyl alpha-hydroxyfarnesylphosphonateEnantiomeric separationUse of Chiralcel OD as chiral stationary phase. nih.gov
β-Lactam diastereomersDetermine diastereomeric excess (de)Comparison with ee values from chiral HPLC analysis. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Complex Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of crystalline compounds with atomic resolution. carleton.eduuni-ulm.deceitec.cz This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu For complexes of this compound, SC-XRD is essential for unequivocally establishing the coordination geometry around the metal center and the conformation of the cyclohexene (B86901) ring. jlu.edu.cn The resulting crystal structures are crucial for understanding the structure-activity relationships of these complexes. nih.govjlu.edu.cn

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

ParameterDescriptionSignificanceCitation
Unit Cell DimensionsThe dimensions and angles of the basic repeating unit of the crystal lattice.Fundamental property of the crystalline solid. carleton.edu
Atomic PositionsThe precise coordinates of each atom within the unit cell.Allows for the determination of the complete molecular structure. uni-ulm.de
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.Provides insight into the nature of the chemical bonds and molecular geometry. carleton.edu
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule.Crucial for understanding the stereochemistry and biological activity of chiral compounds. jlu.edu.cn

Mass Spectrometry for Mechanistic Studies and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of compounds. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the chemical formula of newly synthesized complexes. jlu.edu.cn

Furthermore, MS, particularly electrospray ionization mass spectrometry (ESI-MS), is invaluable for mechanistic studies. nih.gov It can be used to detect and identify charged reaction intermediates, providing direct evidence for proposed reaction pathways. nih.govnih.gov By monitoring the reaction mixture over time, the formation and consumption of intermediates can be tracked, offering a deeper understanding of the reaction mechanism. nih.govnih.gov

In-situ and Operando Spectroscopy in Catalytic Reactions

In-situ and operando spectroscopy are advanced techniques that allow for the study of catalytic reactions under real working conditions. These methods provide a dynamic picture of the catalyst and reacting species as the reaction progresses. While specific applications to this compound are not extensively detailed in the provided search results, these techniques are generally applicable to the study of catalysis involving this ligand.

In-situ Spectroscopy: This involves placing the analytical instrument directly in the reaction vessel to monitor changes in real-time. Techniques like in-situ IR, Raman, and NMR spectroscopy can provide information about the structure of the active catalytic species and the binding of reactants and intermediates.

Operando Spectroscopy: This is a more advanced form of in-situ spectroscopy where the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity. This allows for direct correlation between the structural properties of the catalyst and its performance, providing crucial insights for catalyst design and optimization.

Emerging Research and Future Horizons for this compound

The chiral scaffold of this compound is increasingly being recognized for its potential in a variety of advanced chemical applications. This article explores the emerging research areas and future directions for this versatile compound, highlighting its prospective roles in cutting-edge technologies and sustainable chemical practices.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1R,2R)-4-Cyclohexene-1,2-diamine with high enantiomeric purity?

  • Methodology : The compound is typically synthesized via resolution of racemic mixtures using chiral resolving agents like L(+)- or D-tartaric acid. Key steps include:

Reacting the racemic diamine with tartaric acid to form diastereomeric salts.

Selective crystallization to isolate the desired (1R,2R)-enantiomer.

Liberation of the free diamine via basification and purification via recrystallization or column chromatography .

  • Quality Control : Enantiomeric purity (>99%) can be verified using chiral GC or HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. NOESY experiments can validate spatial arrangements of substituents.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
  • Chiral HPLC : Quantify enantiomeric excess (e.g., using a Daicel Chiralpak column) .
    • Purity Standards : Commercial batches often specify >95% purity (GC), but rigorous in-house validation is advised for critical applications .

Q. What purification techniques are effective for removing byproducts or unreacted precursors?

  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for high recovery of the enantiopure diamine.
  • Chromatography : Use silica gel or alumina columns with polar eluents (e.g., methanol/dichloromethane).
  • Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation under varying conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring via HPLC.
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation pathways.
    • Storage Recommendations : Store in inert atmospheres (argon) at room temperature, protected from light .

Q. What strategies enhance the compound’s utility in asymmetric catalysis?

  • Ligand Design : Coordinate the diamine with transition metals (e.g., Ru, Pd) to form chiral catalysts for hydrogenation or cross-coupling reactions.
  • Case Study : The (R,R)-configuration is critical in oxaliplatin intermediates, where steric and electronic tuning improves anticancer activity .
  • Optimization : Screen solvent polarity, temperature, and catalyst loading to maximize enantioselectivity (e.g., >90% ee in THF at −20°C).

Q. How can computational modeling predict the compound’s behavior in chiral environments?

  • Density Functional Theory (DFT) : Calculate electronic structures to identify reactive sites for functionalization.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA for platinum complexes) to guide drug design.
  • Docking Studies : Use software like AutoDock to predict binding affinities in enzyme-inhibitor systems.

Q. How should researchers address contradictions in reported catalytic activity data?

  • Troubleshooting Steps :

Verify catalyst purity and stereochemistry.

Compare reaction conditions (solvent, temperature, substrate ratios).

Replicate experiments with controls (e.g., racemic or uncoordinated diamine).

  • Case Example : Discrepancies in hydrogenation yields may arise from trace moisture or oxygen; use rigorous Schlenk techniques for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-4-Cyclohexene-1,2-diamine
Reactant of Route 2
(1R,2R)-4-Cyclohexene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.